Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate
Description
Properties
IUPAC Name |
methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c1-15-11(14)8-4-2-7(3-5-8)10-13-6-9(12)16-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCQRCMOCRWABH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The thiazole component, 5-bromo-2-iodo-1,3-thiazole, is prepared via bromination of 2-iodothiazole using N-bromosuccinimide (NBS) in dichloromethane. The benzoate partner, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is synthesized through Miyaura borylation of methyl 4-bromobenzoate with bis(pinacolato)diboron in the presence of a palladium catalyst.
Coupling Conditions and Yield Optimization
A representative protocol employs Pd(PPh₃)₄ (5 mol%) as the catalyst, potassium carbonate (2 equiv) as the base, and a 3:1 mixture of dioxane/water at 80°C for 12 hours. Under these conditions, yields typically range from 45–60%, with purification via silica gel chromatography (hexane/ethyl acetate, 4:1). Challenges include homocoupling of the boronate ester, which is mitigated by rigorous exclusion of oxygen.
Table 1: Key Parameters for Suzuki-Miyaura Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | <50% yield below 3 mol% |
| Solvent System | Dioxane/H₂O (3:1) | Polar aprotic solvents preferred |
| Temperature | 80°C | Lower temps slow kinetics |
| Reaction Time | 12–18 hours | Prolonged time risks decomposition |
Cyclocondensation of Thiourea Derivatives
Cyclocondensation offers a one-pot route to assemble the thiazole ring directly onto the benzoate scaffold. This method is advantageous for avoiding pre-functionalized thiazole precursors.
Thiourea Intermediate Synthesis
Methyl 4-aminobenzoate is reacted with potassium thiocyanate (KSCN) in acetic acid to form methyl 4-thiocyanatobenzoate, which is subsequently treated with bromine in chloroform at 0°C. The resulting thiourea derivative undergoes cyclization upon heating, yielding the thiazole ring.
Bromination-Cyclization Sequence
Bromine acts as both an oxidizing agent and bromine source. In a typical procedure, methyl 4-thiocyanatobenzoate (1 equiv) is treated with bromine (1.2 equiv) in chloroform, followed by reflux at 60°C for 6 hours. The reaction proceeds via electrophilic aromatic substitution, with the thiocyanate group directing bromination to the 5-position of the thiazole.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring.
Hydrolysis: 4-(5-bromo-1,3-thiazol-2-yl)benzoic acid.
Scientific Research Applications
Medicinal Chemistry
Role as an Intermediate
Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its thiazole moiety enhances biological activity and facilitates the development of drugs targeting various diseases.
Anticancer Properties
Research indicates that compounds containing the thiazole ring exhibit promising anticancer activities. For instance, derivatives of thiazole have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell proliferation.
Case Study: Anticancer Activity
A study evaluated several thiazole derivatives against human cancer cell lines, revealing that certain compounds exhibited low IC50 values, indicating potent anti-tumor activity. The mechanism of action often involves modulation of key signaling pathways associated with tumor growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-trifluoromethyl derivative | MCF-7 (breast cancer) | 7.94 |
| 5-chloro derivative | HeLa (cervical cancer) | 6.35 |
Biological Studies
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Its structure allows it to interact with bacterial targets effectively, leading to the development of new antimicrobial agents.
Case Study: Antimicrobial Efficacy
A study assessed the antibacterial activity of thiazole derivatives against various bacterial strains. The results showed that some derivatives outperformed standard antibiotics.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | E. coli | 12 µg/mL |
| 5k | S. aureus | 10 µg/mL |
| 5g | P. aeruginosa | 15 µg/mL |
Materials Science
Development of Novel Materials
this compound is also utilized in materials science for creating novel materials with specific electronic or optical properties. Its unique chemical structure contributes to the development of advanced materials used in various applications.
Table: Comparison of Thiazole Derivatives
| Compound Name | Structure Features | Notable Activity |
|---|---|---|
| Methyl 4-(bromomethyl)benzoate | Bromomethyl group | Moderate antimicrobial |
| Methyl 4-(5-chloro-1,3-thiazol-2-yl)benzoate | Chlorine substitution | Enhanced anticancer |
| Methyl 4-(5-methyl-1,3-thiazol-2-yl)benzoate | Methyl group | Increased solubility |
Mechanism of Action
The mechanism of action of Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to molecular targets. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Bromine Location
The position of bromine and the nature of substituents significantly influence physicochemical and biological properties. Key comparisons include:
Methyl 4-(Thiazol-2-yl)Benzoate (CAS 305806-42-2)
- Structure : Lacks bromine on the thiazole ring.
- This analog may exhibit lower metabolic stability compared to the brominated derivative due to reduced lipophilicity .
Compound C2 (Methyl 4-(4-(2-(4-Bromophenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)Benzoate)
- Structure: Bromine is located on a phenyl ring attached to a quinoline core.
- Impact: The extended π-conjugation of the quinoline system may enhance fluorescence properties, making it suitable for imaging applications. However, the larger molecular weight (vs. the target compound) could reduce bioavailability .
Compound 9c (N-[2-(4-Bromophenyl)-1,3-Thiazol-5-yl]Acetamide)
- Structure : Bromine is on a phenyl ring linked to a thiazole via a triazole-acetamide group.
- However, the bulky substituent may increase steric hindrance, limiting membrane permeability .
Halogen Substitution Effects
Chloro vs. Bromo Derivatives (Compounds 4 and 5, )
- Chloro Derivative : Smaller atomic size and lower electronegativity reduce van der Waals interactions and polarizability.
- Bromo Derivative : Larger size and higher polarizability enhance hydrophobic interactions and binding to aromatic residues in enzymes.
- Example : Brominated analogs in exhibit stronger antimicrobial activity than chloro derivatives due to improved target binding .
Antimicrobial Potential
- Target Compound : Bromine on the thiazole may disrupt bacterial membrane integrity or inhibit enzymes like aromatase (see ).
Antiproliferative Activity
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Biological Activity
Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a bromine atom, which enhances its reactivity and biological activity. The thiazole moiety is known for participating in various biochemical interactions, making it a valuable scaffold for drug development.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's thiazole ring can form hydrogen bonds and engage in π-π interactions, which are crucial for binding to molecular targets. This interaction can modulate critical biochemical pathways involved in cellular processes such as proliferation and apoptosis .
Antimicrobial Activity
Research indicates that thiazole derivatives possess notable antimicrobial properties. This compound has been evaluated against various bacterial strains, showing significant inhibitory effects. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 4 µg/mL |
These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
Anticancer Activity
This compound has also demonstrated promising anticancer properties. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 10.5 ± 0.5 |
| MCF-7 (breast cancer) | 15.2 ± 1.0 |
| A549 (lung cancer) | 12.8 ± 0.8 |
The structure-activity relationship analysis indicates that the presence of the bromine atom enhances the compound's efficacy by increasing lipophilicity and facilitating better interaction with cellular targets .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated that this compound had superior activity against Gram-positive bacteria compared to standard antibiotics .
- Cytotoxicity Assessment : Another research effort focused on the anticancer potential of thiazole derivatives. This compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for Methyl 4-(5-bromo-1,3-thiazol-2-yl)benzoate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a brominated thiazole intermediate with a methyl benzoate derivative. For example, similar compounds are synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts or nucleophilic aromatic substitution under controlled temperatures (60–80°C) . Solvent selection (e.g., DMF or THF) and base choice (e.g., K₂CO₃) critically influence yield. Optimization may require varying stoichiometric ratios (e.g., 1:1.2 for aryl halide to boronic acid) and reaction times (12–24 hours) to maximize purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A combination of techniques is essential:
- ¹H/¹³C NMR : To confirm the presence of the thiazole ring (δ 7.2–8.1 ppm for aromatic protons) and ester group (δ 3.9 ppm for methyl) .
- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and C-Br (600–700 cm⁻¹) stretches .
- LC-MS : For molecular ion peak verification (e.g., [M+H]⁺ at m/z 312.2) and purity assessment .
Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .
Q. What safety protocols are critical when handling this compound?
Methodological Answer: The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation hazards). Key precautions include:
- Use of fume hoods and PPE (gloves, lab coat, goggles).
- Avoidance of open flames (due to potential flammability in solvents like DMF) .
- Emergency procedures: For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL or ORTEP-3 can determine bond lengths, angles, and torsion angles. For example:
- The bromine atom’s position on the thiazole ring can be confirmed via electron density maps.
- Twinning or disorder in crystals may require refinement using SHELXL’s TWIN/BASF commands .
A typical data collection protocol involves Mo-Kα radiation (λ = 0.71073 Å) at 100 K, with R1 values < 0.05 for high confidence .
Q. How to address discrepancies between calculated and experimental elemental analysis?
Methodological Answer: Discrepancies often arise from incomplete purification or hygroscopicity. Strategies include:
Q. What is the role of the bromo substituent in modulating reactivity or bioactivity?
Methodological Answer: The bromine atom enhances electrophilic aromatic substitution reactivity and influences biological interactions (e.g., halogen bonding with protein targets). For example:
Q. How to design multi-step syntheses incorporating this compound as an intermediate?
Methodological Answer: Use 4-(5-bromo-1,3-thiazol-2-yl)piperidine (CAS 1159815-54-9) as a building block for coupling reactions. Example steps:
Buchwald-Hartwig amination : Attach aryl amines using Pd(dba)₂/Xantphos catalysts .
Click chemistry : Copper-catalyzed azide-alkyne cycloaddition to introduce triazole moieties .
Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate intermediates via column chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
